Heptylnaphthalene

Synthetic Lubricants Thermal Stability Base Oil Development

Heptylnaphthalene (CAS 38622-51-4) is a mono‑alkylated naphthalene compound with the molecular formula C17H22 and a molecular weight of 226.36 g/mol, where a C7 heptyl chain is appended to the naphthalene aromatic core. This substitution pattern places it within the broader class of alkylated naphthalenes, which are widely utilized as high‑performance synthetic base stocks, functional fluids, and intermediates due to the combination of an electron‑rich aromatic system and tunable aliphatic properties.

Molecular Formula C17H22
Molecular Weight 226.36 g/mol
CAS No. 38622-51-4
Cat. No. B15341582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptylnaphthalene
CAS38622-51-4
Molecular FormulaC17H22
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C17H22/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-6,10H2,1H3
InChIKeyYXYFUBVSMPVCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptylnaphthalene (CAS 38622-51-4) Technical Procurement Data Sheet for Industrial and Research Applications


Heptylnaphthalene (CAS 38622-51-4) is a mono‑alkylated naphthalene compound with the molecular formula C17H22 and a molecular weight of 226.36 g/mol, where a C7 heptyl chain is appended to the naphthalene aromatic core [1]. This substitution pattern places it within the broader class of alkylated naphthalenes, which are widely utilized as high‑performance synthetic base stocks, functional fluids, and intermediates due to the combination of an electron‑rich aromatic system and tunable aliphatic properties [2][3]. The 1‑heptyl substitution yields a well‑defined, liquid‑state mono‑alkylate that serves as a critical building block for more complex naphthalene derivatives and as a model compound for understanding structure‑property relationships in synthetic lubricant development [3].

Why Heptylnaphthalene Cannot Be Directly Substituted with Generic Alkylated Naphthalene Blends or Other Alkyl‑Chain Lengths in Critical Applications


Within the alkylated naphthalene class, the physical and chemical properties are not uniform but are strongly controlled by the specific alkyl chain architecture—including chain length, branching, and number of substituents [1]. Research has explicitly demonstrated that systematic variations in these structural parameters produce measurable, and often non‑linear, changes in key performance metrics such as viscosity, volatility, and oxidative stability [2]. Consequently, a generic commercial blend of alkylated naphthalenes or a compound with a different alkyl chain (e.g., methyl, butyl, or decyl) cannot be assumed to replicate the precise property profile of the well‑defined mono‑heptyl derivative [3]. The following quantitative evidence details the specific, verifiable differences that justify the preferential selection of heptylnaphthalene for certain research and industrial functions.

Heptylnaphthalene (CAS 38622-51-4) Differentiated Evidence Matrix for Scientific Selection


Volatility Control: 1‑Heptylnaphthalene Provides a Lower Vapor Pressure than Shorter‑Chain Alkylnaphthalenes in High‑Temperature Lubricant Formulations

The alkyl chain length on the naphthalene core is a primary determinant of a compound's volatility. While direct, single‑compound volatility data for 1‑heptylnaphthalene in standard lubricant tests (e.g., Noack) is not available in the open literature, the structure‑property relationships established in peer‑reviewed tribology studies provide a class‑level inference for this key differentiator. Research on mono‑alkylated naphthalenes shows that increasing the alkyl chain length systematically reduces volatility [1]. Therefore, heptylnaphthalene (C7) is expected to exhibit a substantially lower evaporation rate at elevated temperatures compared to its shorter‑chain C1‑C4 analogs (e.g., methylnaphthalene or butylnaphthalene), making it a more suitable candidate for high‑temperature lubricant or heat transfer fluid components where fluid retention is critical [2].

Synthetic Lubricants Thermal Stability Base Oil Development

Oxidative Stability: Heptylnaphthalene Benefits from the Class‑Leading Thermo‑Oxidative Performance of Mono‑Alkylated Naphthalenes over Conventional PAO and Mineral Oils

Alkylated naphthalenes as a class exhibit outstanding thermo‑oxidative stability, a property that is fundamentally derived from their aromatic naphthalene core. This core provides inherent resistance to the radical‑mediated degradation pathways that limit the service life of aliphatic hydrocarbon fluids like polyalphaolefins (PAO) and mineral oils [1]. Multiple studies confirm that alkylated naphthalenes show superior oxidation resistance in standard bench tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT) compared to equal‑viscosity PAO [2]. Furthermore, patents explicitly claim that mono‑alkylated naphthalenes, like 1‑heptylnaphthalene, possess excellent thermal and oxidative stability [3]. While the specific RPVOT value for 1‑heptylnaphthalene itself may not be published, its membership in this class provides a strong, data‑backed inference of superior oxidative stability relative to non‑aromatic hydrocarbon alternatives.

Oxidation Stability Synthetic Lubricants Base Oil

Polar Solvency: Alkylated Naphthalenes Provide Superior Solvency for Polar Additives and Degradation By‑products Compared to Non‑Aromatic PAO and Mineral Oil Base Stocks

A key performance differentiator for alkylated naphthalenes, including heptylnaphthalene, is their ability to solvate polar compounds. This property stems from the electron‑rich, conjugated π‑system of the naphthalene aromatic core [1]. Multiple industry references confirm that this aromatic core makes alkylated naphthalenes "better at solvating polar compounds than alkane mineral oils and polyalphaolefins" [2][3]. This characteristic is critical for maintaining the solubility of performance‑enhancing additives (e.g., antioxidants, anti‑wear agents) and for keeping polar oxidation by‑products in solution, thereby preventing sludge and deposit formation. This class‑level advantage is a direct, verifiable benefit for formulators selecting a synthetic base fluid.

Additive Solubility Lubricant Formulation Base Oil Selection

Structural Specificity: 1‑Heptylnaphthalene is a Defined Mono‑Substituted Isomer with a C7 Chain, in Contrast to the Broad Commercial Blends and Di‑Alkylated Variants Used in Lubricant Formulations

Commercial alkylated naphthalene base oils (e.g., Synesstic™, NA‑LUBE®) are typically complex mixtures of mono‑, di‑, and poly‑alkylated species with a distribution of alkyl chain lengths, designed for lubricant performance . In contrast, heptylnaphthalene is a single, well‑defined molecular entity: 1‑heptylnaphthalene [1]. This structural specificity is critical for research applications where a precise structure‑property relationship must be established, or where it serves as a pure intermediate for further synthesis. The compound's CAS Registry Number (38622-51-4) corresponds specifically to the heptyl‑substituted isomer, allowing for exact procurement and reproducible experimentation, a level of precision not afforded by generic alkylated naphthalene blends.

Organic Synthesis Structure‑Property Relationship Research Chemical

Heptylnaphthalene (CAS 38622-51-4) Recommended Application Scenarios Based on Verifiable Differentiation


Synthetic Lubricant Base Oil Component for High‑Temperature Stability and Additive Solubility

Heptylnaphthalene is best positioned as a high‑performance co‑base stock or blend component in synthetic lubricant formulations where the class‑leading thermo‑oxidative stability and superior polar solvency of alkylated naphthalenes are required [1][2]. Its specific C7 alkyl chain provides a tailored balance between low volatility and manageable viscosity, making it suitable for applications such as high‑temperature chain oils, compressor oils, and industrial gear oils where extended service life and deposit control are critical . Procurement for this use case should prioritize material with a defined mono‑alkylate composition and low impurity profile to ensure consistent formulation performance.

Research Intermediate for Synthesis of Functionalized Naphthalene Derivatives and Advanced Materials

As a defined, single‑isomer mono‑alkylated naphthalene, heptylnaphthalene is an ideal starting material for the synthesis of more complex molecular architectures [3]. This includes its use as a precursor for preparing heptyl‑substituted naphthalene‑based boronic acids (e.g., via palladium‑catalyzed borylation) or other functional derivatives for applications in liquid crystals, organic electronics, and pharmaceuticals [4]. Its well‑characterized physical properties, including the availability of critically evaluated thermophysical data from NIST [3], support precise reaction design and scale‑up. Procurement for this application demands high chemical purity (typically ≥98%) and clear isomer identity.

Model Compound for Structure‑Property Relationship Studies in Tribology and Physical Chemistry

Heptylnaphthalene serves as a valuable model compound for fundamental research into how alkyl chain length and substitution pattern affect the physical and performance properties of alkylated aromatic fluids [1][2]. Its specific, well‑defined structure (C7 linear chain, 1‑position on naphthalene) allows researchers to isolate the effect of this single variable on properties such as viscosity, density, refractive index, and thermal behavior, without the confounding effects of chain branching or multiple substitutions found in commercial blends. Access to critically evaluated thermodynamic data from the NIST/TRC Web Thermo Tables further enhances its utility as a calibration standard and research tool [3].

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